![molecular formula C14H13NO2S2 B5236679 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B5236679.png)
2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
2-(Allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has shown promising results in scientific research. It has been synthesized using various methods and tested for its biochemical and physiological effects. This compound has potential applications in the field of medicine and drug discovery.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one is not yet fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one has both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to have antioxidant activity, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its potential applications in the field of medicine and drug discovery. Its ability to inhibit the growth of cancer cells and its antimicrobial and antioxidant properties make it a promising compound for further research. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one. These include further studies on its mechanism of action and potential side effects. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Further studies could also investigate its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 2-(allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one has been achieved through various methods. One such method involves the reaction of 2-aminothiazole with allyl bromide in the presence of a base, followed by the reaction with 3-methoxybenzaldehyde in the presence of an acid catalyst. The resulting compound is then purified through recrystallization.
Scientific Research Applications
2-(Allylthio)-4-(3-methoxybenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential applications in the field of medicine. It has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been found to have antimicrobial and antioxidant properties.
properties
IUPAC Name |
(4Z)-4-[(3-methoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c1-3-7-18-14-15-12(13(16)19-14)9-10-5-4-6-11(8-10)17-2/h3-6,8-9H,1,7H2,2H3/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTSQJHMLZFKMG-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-methoxybenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one |
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